
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
Übersicht
Beschreibung
3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, also known as FQPA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is synthesized from 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. FQPA is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Active Pharmaceutical Ingredients
Derivatives of 4-oxoquinoline-3-propanoic acids are being explored for their potential as antimicrobial drugs due to their molecular similarity with fluoroquinolone antibiotics. Research by Zubkov et al. (2016) delves into the analytical methods for quality control of these promising compounds. The study emphasizes the importance of 13C NMR-spectroscopy in resolving the tautomeric forms of these compounds and identifies specific by-products of synthesis, demonstrating the precision required in developing quality control methods for active pharmaceutical ingredients (APIs) in this class (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Photostability and Photochemical Reactions
The photochemistry of related compounds, such as ciprofloxacin, has been studied to understand their behavior under irradiation. Mella, Fasani, and Albini (2001) investigated the low-efficiency substitution of the fluoro group with an OH group upon irradiation in water, revealing insights into the photostability and reactivity of such compounds under specific conditions. This research provides a foundation for understanding the stability and degradation pathways of fluoroquinolone derivatives in environmental and physiological conditions (Mella, Fasani, & Albini, 2001).
Synthesis and Evaluation of Antimicrobial Activities
Research on novel fluoroquinolones and their derivatives continues to be a significant area of interest due to the ongoing battle against microbial resistance. Senthilkumar et al. (2009) synthesized and evaluated a series of novel fluoroquinolone compounds for their antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis, showing promising results for future drug development (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Fluorescent Labeling and Biomedical Analysis
The development of novel fluorophores for labeling and analysis in biomedical research is another application of these compounds. Singh and Singh (2007) designed and synthesized new fluorophores based on the quinolone structure for labeling nucleosides, demonstrating their application in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides. This research highlights the utility of quinolone derivatives in developing tools for molecular biology and genetics studies (Singh & Singh, 2007).
Eigenschaften
IUPAC Name |
3-(6-fluoro-4-oxoquinolin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASRPXBNICJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



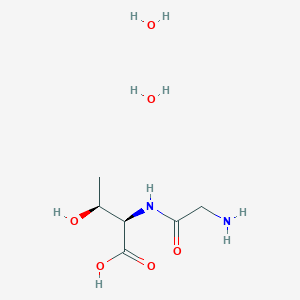
![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)



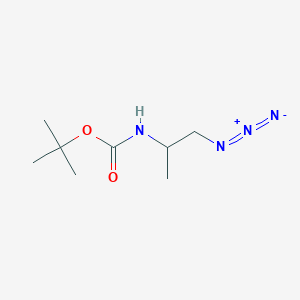

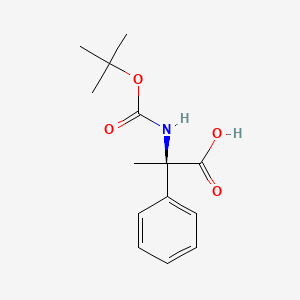

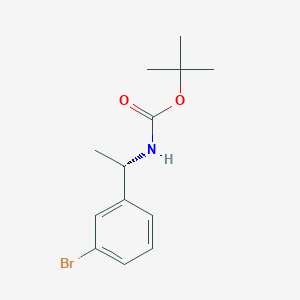

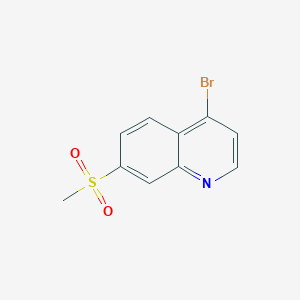
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)
